N-Acetyl 6-chlorotryptophan

Vue d'ensemble

Description

GKA 50 est un activateur puissant de l'enzyme glucokinase, qui joue un rôle crucial dans le métabolisme du glucose. La glucokinase est responsable de la phosphorylation du glucose en glucose-6-phosphate, une étape clé de la glycolyse. GKA 50 a fait l'objet de nombreuses études pour ses applications thérapeutiques potentielles, en particulier dans le traitement du diabète de type 2, en raison de sa capacité à améliorer la sécrétion d'insuline et à améliorer l'homéostasie du glucose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du GKA 50 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de GKA 50 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la durabilité environnementale. Cela comprend l'utilisation de réacteurs à flux continu, de systèmes automatisés et de mesures strictes de contrôle de la qualité pour garantir une qualité de produit constante .

Analyse Des Réactions Chimiques

Types de réactions

GKA 50 subit diverses réactions chimiques, notamment :

Oxydation : GKA 50 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur GKA 50.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de GKA 50 avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leur activité biologique et leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

GKA 50 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'activité enzymatique de la glucokinase et son rôle dans le métabolisme du glucose.

Biologie : Étudié pour ses effets sur le métabolisme cellulaire et la sécrétion d'insuline dans les cellules bêta pancréatiques.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du diabète de type 2, en raison de sa capacité à améliorer la sécrétion d'insuline et à améliorer l'homéostasie du glucose.

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques pour les troubles métaboliques .

Mécanisme d'action

GKA 50 exerce ses effets en se liant à un site allostérique de l'enzyme glucokinase, ce qui augmente l'affinité de l'enzyme pour le glucose. Cette liaison améliore l'activité catalytique de la glucokinase, ce qui conduit à une phosphorylation accrue du glucose en glucose-6-phosphate. L'augmentation des niveaux de glucose-6-phosphate stimule la sécrétion d'insuline par les cellules bêta pancréatiques et améliore l'absorption et l'utilisation du glucose dans les tissus périphériques. Les cibles moléculaires et les voies impliquées comprennent l'enzyme glucokinase, les voies de signalisation de l'insuline et les transporteurs de glucose .

Applications De Recherche Scientifique

Medicinal Chemistry

Bioactivity and Precursor for Bioactive Compounds

N-Acetyl 6-chlorotryptophan is recognized for its unique bioactivity, making it a valuable precursor in the synthesis of various bioactive compounds. It can be utilized to create derivatives with enhanced pharmacological properties. For instance, studies have shown that 6-chlorotryptophan can serve as a precursor for the synthesis of important neurotransmitters and other biologically active molecules, such as serotonin and melatonin .

Enantiomeric Separation Techniques

The optical purity of N-Ac-6-Cl-Trp can be determined using high-performance liquid chromatography (HPLC) with zwitterionic chiral stationary phases (CSP). This method allows for the efficient separation of enantiomers, which is crucial in developing pharmaceuticals where the activity often depends on the specific chirality of the compound . The HPLC method demonstrated that N-Ac-6-Cl-Trp could achieve an enantiomeric excess greater than 99.0%, highlighting its potential for use in drug formulation .

Biosynthesis and Metabolic Engineering

De Novo Production Platforms

Recent advances in synthetic biology have enabled the de novo production of halogenated tryptophan derivatives, including N-Ac-6-Cl-Trp, using engineered Escherichia coli strains. These strains can produce significant quantities (300 to 700 mg/L) of halogenated tryptophan precursors through modular co-culture systems . This platform not only allows for the efficient production of N-Ac-6-Cl-Trp but also facilitates the exploration of various downstream metabolic pathways to generate diverse halogenated compounds.

Biosynthetic Pathways

Research has focused on reconstructing biosynthetic pathways in microorganisms to enhance the yield and reduce costs associated with producing tryptophan derivatives. For example, Corynebacterium glutamicum has been engineered to produce various tryptophan derivatives through optimized biosynthetic pathways . This approach is significant for industrial applications where cost-effectiveness and sustainability are critical.

Industrial Applications

Pharmaceutical and Chemical Industries

This compound serves as an important intermediate in the pharmaceutical and chemical industries. Its derivatives are utilized in the synthesis of drugs that target various conditions, including mood disorders and sleep-related issues due to their relation to serotonin and melatonin synthesis . Moreover, halogenated tryptophans are also being explored for their roles in developing agrochemicals and pesticides .

- Enantiomeric Separation Study : A study demonstrated that N-Ac-6-Cl-Trp could be effectively separated into its enantiomers using a specific HPLC method, achieving high optical purity essential for pharmaceutical applications .

- Biosynthesis Research : Research involving engineered E. coli showcased a robust platform for producing halogenated tryptophans, including N-Ac-6-Cl-Trp, emphasizing its potential for large-scale industrial applications .

- Pharmaceutical Development : The role of N-acetylated tryptophans in synthesizing bioactive compounds was highlighted in multiple studies, underscoring their importance in developing new therapeutic agents targeting neurological disorders .

Mécanisme D'action

GKA 50 exerts its effects by binding to an allosteric site on the glucokinase enzyme, which increases the enzyme’s affinity for glucose. This binding enhances the catalytic activity of glucokinase, leading to increased phosphorylation of glucose to glucose-6-phosphate. The increased glucose-6-phosphate levels stimulate insulin secretion from pancreatic beta cells and improve glucose uptake and utilization in peripheral tissues. The molecular targets and pathways involved include the glucokinase enzyme, insulin signaling pathways, and glucose transporters .

Comparaison Avec Des Composés Similaires

Composés similaires

Dorzagliatine : Un activateur de la glucokinase à double action qui augmente la sécrétion d'insuline et la sensibilité au glucose.

TTP399 : Un activateur de la glucokinase hépatosélectif qui cible le métabolisme du glucose dans le foie.

MK-0941 : Un autre activateur de la glucokinase étudié pour son potentiel dans le traitement du diabète .

Unicité de GKA 50

GKA 50 est unique en raison de sa forte puissance et de sa spécificité pour la glucokinase. Il a montré des effets hypoglycémiants importants dans les études précliniques et cliniques, ce qui en fait un candidat prometteur pour le traitement du diabète de type 2. Sa capacité à moduler la sécrétion d'insuline et le métabolisme du glucose par activation allostérique de la glucokinase le distingue des autres composés similaires .

Activité Biologique

N-Acetyl 6-chlorotryptophan (N-Ac-6-Cl-Trp) is a derivative of tryptophan that has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of N-Ac-6-Cl-Trp, including its mechanisms of action, effects on various biological pathways, and relevant case studies.

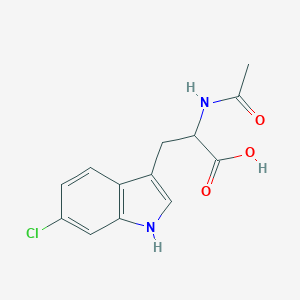

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group at the nitrogen atom and a chlorine atom at the sixth position of the indole ring. This modification alters its chemical reactivity and biological interactions compared to other tryptophan derivatives.

The biological activity of N-Ac-6-Cl-Trp is primarily attributed to its influence on several metabolic pathways:

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : N-Ac-6-Cl-Trp has been shown to inhibit IDO, an enzyme that catalyzes the first step in tryptophan metabolism via the kynurenine pathway. This inhibition can lead to increased levels of tryptophan and its downstream metabolites, which are crucial for various physiological processes .

- Serotonin Pathway Modulation : Due to its structural similarity to serotonin precursors, N-Ac-6-Cl-Trp may interact with serotonin receptors, potentially influencing mood regulation and neurochemical signaling.

- Glucose Metabolism : Research indicates that N-Ac-6-Cl-Trp may enhance insulin secretion from pancreatic beta cells, thereby playing a role in glucose homeostasis. This effect is linked to its activation of glucokinase, an enzyme critical for glucose phosphorylation.

Anti-inflammatory Effects

N-Ac-6-Cl-Trp has been investigated for its anti-inflammatory properties. Studies suggest that it may modulate immune responses by affecting cytokine production and reducing inflammation in various models, which could have implications for treating autoimmune diseases .

Anticancer Potential

The compound has shown promise in cancer research, particularly in enhancing the efficacy of certain therapeutic peptides. For instance, modifications including N-Ac-6-Cl-Trp have been associated with increased binding affinity to Mdm2, a protein that regulates p53 activity in cancer cells. This modification has resulted in enhanced cellular activity against tumors .

Case Studies

- Kynurenine Pathway Dysregulation : A study highlighted the role of kynurenine pathway metabolites in multiple sclerosis (MS), suggesting that compounds like N-Ac-6-Cl-Trp could be explored as therapeutic agents due to their potential to modulate neuroinflammation .

- Insulin Secretion : Research on pancreatic beta cells demonstrated that N-Ac-6-Cl-Trp significantly increased insulin secretion in response to glucose stimulation. This finding supports its potential use in managing type 2 diabetes mellitus.

- Cancer Therapeutics : In a study focusing on stapled peptides targeting Mdm2, the incorporation of N-Ac-6-Cl-Trp led to a substantial increase in binding affinity and cellular activity against cancer cells, indicating its utility as a building block for developing novel anticancer agents .

Comparative Analysis

To better understand the unique properties of N-Ac-6-Cl-Trp compared to other tryptophan derivatives, the following table summarizes key differences:

| Compound | IDO Inhibition | Serotonin Interaction | Insulin Secretion Enhancement |

|---|---|---|---|

| This compound | Yes | Possible | Yes |

| 6-Chlorotryptophan | Moderate | Yes | No |

| N-Acetyl Tryptophan | No | Possible | Moderate |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-Acetyl 6-chlorotryptophan, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves chlorination of tryptophan derivatives followed by N-acetylation. Key variables include reaction temperature (e.g., 0–25°C for chlorination ), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometry of chlorinating agents (e.g., Cl₂ or SO₂Cl₂). Yield optimization requires HPLC monitoring of intermediates and final product purity . For reproducibility, document molar ratios, catalyst use (if any), and purification steps (e.g., column chromatography with silica gel).

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For NMR, confirm the acetyl group (δ ~2.0 ppm for CH₃) and chlorinated indole ring (characteristic aromatic proton shifts at δ ~7.2–7.5 ppm). HRMS should match the molecular ion [M+H]⁺ at m/z 280.05 (C₁₃H₁₃ClN₂O₃). Cross-validate with FT-IR for carbonyl stretches (~1650 cm⁻¹) .

Q. What known biological roles or enzymatic interactions involve N-Acetyl 6-chortryptophan, and how are these studied in vitro?

Methodological Answer: Studies suggest its role as a modulator of tryptophan metabolism, particularly in pathways involving indoleamine 2,3-dioxygenase (IDO1) . Use enzyme kinetics assays (e.g., UV-Vis spectroscopy to monitor kynurenine formation) and competitive inhibition models. Include negative controls (e.g., unmodified tryptophan) and statistical validation (e.g., ANOVA for dose-response curves) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound synthesis while minimizing byproducts?

Methodological Answer: Employ a central composite design (CCD) to evaluate factors like temperature, pH, and reagent concentration. Use Minitab or Design-Expert for regression analysis to model interactions. For example, a 2³ full factorial design with triplicate center points reduces variability . Prioritize factors via Pareto charts and validate predicted optimal conditions with confirmatory runs (e.g., ±5% error tolerance).

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct meta-analysis to identify confounding variables (e.g., cell line specificity, assay protocols). For instance, discrepancies in IC₅₀ values may arise from differences in serum concentration or incubation time. Replicate experiments under harmonized conditions and apply Bland-Altman plots to assess inter-study bias . Cross-reference primary sources (avoiding commercial databases) for raw data validation .

Q. What computational strategies predict the binding affinity of this compound to target proteins, and how are these validated experimentally?

Methodological Answer: Use molecular docking (AutoDock Vina) with crystal structures from the PDB (e.g., IDO1: 4PK5). Score binding poses using MM-GBSA for free energy calculations. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd). Compare computational ΔG values with experimental ΔH/ΔS profiles .

Q. Methodological and Literature Evaluation

Q. How can researchers systematically identify gaps in the literature on this compound’s physicochemical properties?

Methodological Answer: Conduct a scoping review using PubMed, SciFinder, and Web of Science with keywords: "this compound," "stability," "solubility," "pKa." Exclude non-peer-reviewed sources (e.g., patents, commercial sites). Tabulate missing data (e.g., logP, thermal degradation profiles) and prioritize experiments via priority matrices .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of this compound in cell models?

Methodological Answer: Use nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC₅₀/LC₅₀. Apply the Akaike Information Criterion (AIC) to compare model fits. For censored data (e.g., values below detection limits), employ Tobit regression or multiple imputation . Report 95% confidence intervals and effect sizes (Cohen’s d).

Q. Ethical and Reproducibility Considerations

Q. How should researchers design studies to ensure reproducibility of this compound bioactivity assays?

Methodological Answer: Adhere to FAIR principles: document batch-specific purity (HPLC chromatograms), storage conditions (-80°C in amber vials), and solvent preparation (e.g., DMSO concentration ≤0.1%). Use cell lines authenticated via STR profiling. Share raw data in repositories like Zenodo or Figshare with detailed metadata .

Q. What protocols mitigate bias when interpreting conflicting data on this compound’s metabolic stability?

Methodological Answer: Implement blinded analysis for LC-MS quantification (e.g., randomize sample IDs). Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Predefine exclusion criteria (e.g., outliers beyond ±3 SD) in the statistical analysis plan (SAP) . Disclose funding sources and conflicts of interest transparently .

Propriétés

IUPAC Name |

2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLMWFCLWYOLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512177 | |

| Record name | N-Acetyl-6-chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50517-10-7 | |

| Record name | N-Acetyl-6-chlorotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50517-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-6-chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.